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molecular formula C8H15NO2 B8526639 N-(tetrahydropyran-4-ylmethyl)acetamide

N-(tetrahydropyran-4-ylmethyl)acetamide

Cat. No. B8526639
M. Wt: 157.21 g/mol
InChI Key: CYFBRZWWWHYBKK-UHFFFAOYSA-N
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Patent
US08232403B2

Procedure details

PS-DIEA (Argonaut Technologies, 1.35 g, 4.5 mmol) is added to a mixture of C-(tetrahydropyran-4-yl)methylamine (345 mg, 3.0 mmol) in CH2Cl2 (20 ml) at ambient temperature. Acetic anhydride (367 mg, 3.6 mmol) is added to the mixture. After stirring at ambient temperature for 18 hours, methylisocyanate polystyrene (Novabiochem, 1.84 g, 3.0 mmol) and N-(2-aminoethyl)aminomethyl polystyrene (Novabiochem, 1.07 g, 3.0 mmol) are added. After stirring at room temperature for 4 h, the resins are removed by filtration, and the resins are washed with dichloromethane. The filtrate and washing are combined, and the solvent is removed by evaporation in vacuo to give N-(tetrahydropyran-4-ylmethyl)acetamide.
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
[Compound]
Name
methylisocyanate polystyrene
Quantity
1.84 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-(2-aminoethyl)aminomethyl polystyrene
Quantity
1.07 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>C(Cl)Cl>[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH:17][C:18](=[O:20])[CH3:19])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
345 mg
Type
reactant
Smiles
O1CCC(CC1)CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
367 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
methylisocyanate polystyrene
Quantity
1.84 g
Type
reactant
Smiles
Name
N-(2-aminoethyl)aminomethyl polystyrene
Quantity
1.07 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the resins are removed by filtration
WASH
Type
WASH
Details
the resins are washed with dichloromethane
WASH
Type
WASH
Details
The filtrate and washing
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCC(CC1)CNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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